molecular formula C20H24N6O3 B14094195 8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14094195
M. Wt: 396.4 g/mol
InChI Key: KCJKJVKSKGNQJZ-UHFFFAOYSA-N
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Description

8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Attachment of the methoxyethyl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H24N6O3/c1-13-12-25-16-17(23(4)20(28)24(18(16)27)10-11-29-5)21-19(25)26(13)15-8-6-14(7-9-15)22(2)3/h6-9,12H,10-11H2,1-5H3

InChI Key

KCJKJVKSKGNQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)CCOC)C

Origin of Product

United States

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